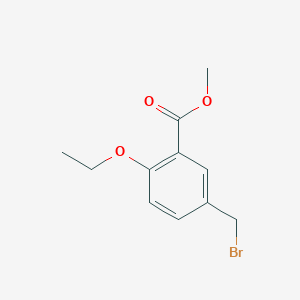

Methyl 5-(bromomethyl)-2-ethoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-(bromomethyl)-2-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-10-5-4-8(7-12)6-9(10)11(13)14-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVDKZNHVRHJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of Phenolic Precursors

The ethoxy group is introduced via alkylation of a phenolic intermediate. Methyl 5-methyl-2-hydroxybenzoate serves as the starting material, where the hydroxyl group undergoes ethylation using ethyl bromide or diethyl sulfate in the presence of a base such as potassium carbonate. For example:

This reaction proceeds at 60–80°C for 6–8 hours, yielding the ethoxy derivative with >90% efficiency. The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction kinetics by stabilizing transition states.

Bromination of the Methyl Group

The bromomethyl functionality is introduced via radical bromination of the methyl substituent at the 5-position. Two primary methods dominate:

Bromine with Radical Initiation

Adapting protocols from analogous compounds, methyl 5-methyl-2-ethoxybenzoate is treated with bromine (Br) in carbon tetrachloride (CCl) under reflux with irradiation from a tungsten lamp (250 W). The radical mechanism selectively targets the benzylic hydrogen, producing the bromomethyl derivative:

Key parameters:

-

Molar ratio : 1:1 (substrate:Br)

-

Temperature : Reflux (~76°C for CCl)

-

Reaction time : 1.5–2 hours

The exclusion of moisture is critical to prevent hydrolysis of the bromomethyl group.

N-Bromosuccinimide (NBS) with Radical Initiators

NBS offers a milder alternative, often paired with azobisisobutyronitrile (AIBN) in halogenated solvents. This method minimizes over-bromination risks:

Reaction Optimization and Catalytic Systems

Solvent Selection

Halogenated solvents (CCl, CHCl) are preferred for bromination due to their inertness and ability to dissolve bromine. Tetrahydrofuran (THF) and acetonitrile are less effective, as they participate in side reactions.

Catalysts and Additives

-

Cuprous bromide (CuBr) : Enhances bromination efficiency in THF, achieving yields up to 96% at 60°C.

-

Red phosphorus : Acts as a bromination initiator in sulfuric acid-mediated systems, though this approach risks sulfonation of the aromatic ring.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Br/CCl/hν | Reflux, 1.5–2 hours | 90–96% | >99% | High yield, minimal byproducts | Requires specialized irradiation |

| NBS/AIBN/CCl | 60°C, 4–6 hours | 85–88% | 98–99% | Mild conditions, controlled bromination | Lower yield, higher cost of NBS |

| CuBr/THF | 60°C, 12–14 hours | 94–96% | 99.5% | Scalable, high purity | Longer reaction time |

Purification and Characterization

Post-reaction workup involves:

-

Decolorization : Activated carbon treatment removes colored impurities.

-

Solvent removal : Reduced-pressure distillation isolates the crude product.

-

Recrystallization : Ethanol/water mixtures yield white crystalline product (mp 92–94°C).

Characterization data :

-

H NMR (400 MHz, CDCl): δ 1.45 (t, 3H, OCHCH), 3.90 (s, 3H, COOCH), 4.44 (s, 2H, CHBr), 6.85–7.95 (m, 3H, Ar-H).

-

HPLC : Purity >99% under conditions: 70:30 HO/MeOH, 240 nm, 1.0 mL/min.

Industrial Scalability and Environmental Considerations

The Br/CCl/hν method is industrially viable due to its high yield and simplicity. However, CCl’s toxicity necessitates solvent recovery systems. NBS-based approaches, while greener, face cost barriers. Recent patents emphasize waste minimization through catalyst recycling and solvent reuse .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-2-ethoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

- Substituted benzoates

- Carboxylic acids

- Alcohols

Scientific Research Applications

Methyl 5-(bromomethyl)-2-ethoxybenzoate has diverse applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)-2-ethoxybenzoate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modification of biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

The table below compares key structural and functional differences among related compounds:

Key Observations:

- Reactivity : Bromomethyl (-CH2Br) groups (target compound) exhibit higher reactivity in nucleophilic substitutions compared to aryl bromides (-Br, e.g., in ethyl 5-bromo-2-ethoxybenzoate) . Bromoacetyl (-COCH2Br) groups () enable ketone-specific reactions, such as condensations.

- Electronic Effects : Ethoxy (-OCH2CH3) and propoxy (-OCH2CH2CH3) groups donate electrons via resonance, enhancing ring electrophilicity, whereas ethyl (-CH2CH3) substituents () lack this effect .

- Ester Groups : Methyl esters hydrolyze faster than ethyl esters, impacting metabolic stability in drug design .

Biological Activity

Methyl 5-(bromomethyl)-2-ethoxybenzoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activity. This article synthesizes available data on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C10H11BrO3

- Molecular Weight: Approximately 259.10 g/mol

- Structural Features: The compound features a methoxy group (-OCH3) and a bromomethyl group (-CH2Br) attached to a benzoate structure, placing it within the category of brominated aromatic compounds.

Synthesis Methods

The synthesis of methyl 5-(bromomethyl)-2-ethoxybenzoate typically involves several steps, including:

- Bromination of Ethoxybenzoate: Introduction of the bromomethyl group.

- Esterification: Reaction with methanol to form the final ester compound.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure product.

Pharmacological Applications

Research indicates that methyl 5-(bromomethyl)-2-ethoxybenzoate exhibits notable biological activity, particularly in pharmacological contexts. Its brominated structure allows it to participate in various chemical reactions that are significant in drug development.

- Anticancer Activity: Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, suggesting potential efficacy in targeting specific tumor types.

The biological activity of methyl 5-(bromomethyl)-2-ethoxybenzoate is primarily attributed to its ability to interact with specific molecular targets:

- Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for modifications of proteins and nucleic acids, which may lead to insights into biochemical pathways.

- Enzyme Inhibition: Similar compounds have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of methyl 5-(bromomethyl)-2-ethoxybenzoate and related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated protective effects on neuronal-like PC12 cells damaged by cobalt chloride, indicating potential neuroprotective properties. |

| Study B | Investigated the compound's interaction with AChE, revealing promising inhibition rates comparable to known AChE inhibitors. |

| Study C | Evaluated the compound's antioxidant properties, suggesting it may stabilize free radicals and mitigate oxidative stress in cells. |

Comparison with Similar Compounds

To better understand the uniqueness of methyl 5-(bromomethyl)-2-ethoxybenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Lacks ethoxy group | Moderate antibacterial activity |

| Methyl 4-bromo-3-methylbenzoate | Methyl group instead of ethoxy | Lower antiproliferative activity |

| Methyl 4-(bromomethyl)-3-methoxybenzoate | Additional methoxy group | Similar enzyme interaction |

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(bromomethyl)-2-ethoxybenzoate, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via alkylation followed by bromination. For example, alkylation of methyl 5-acetyl-2-hydroxybenzoate with propyl bromide under basic conditions yields a precursor, which is then brominated using bromine in the presence of AlCl₃ (as demonstrated for analogous bromoacetyl derivatives) . Key factors include:

- Temperature control : Bromination at 273 K minimizes side reactions.

- Catalyst selection : AlCl₃ facilitates electrophilic substitution.

- Purification : Crystallization from dichloromethane/methanol improves purity .

Yield optimization requires stoichiometric balancing of bromine (1.1 equiv.) to avoid over-bromination.

Q. What spectroscopic techniques are most effective for characterizing Methyl 5-(bromomethyl)-2-ethoxybenzoate?

- Methodological Answer :

- NMR : ¹H NMR identifies the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and bromomethyl proton (δ ~4.5–4.7 ppm) . ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm) and quaternary carbons adjacent to bromine (δ ~35–40 ppm).

- IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves planarity deviations (e.g., ~41.65° dihedral angle between phenyl and ester groups in related structures) .

Q. How does the bromomethyl group influence the compound’s stability under storage or experimental conditions?

- Methodological Answer : The bromomethyl group is susceptible to nucleophilic substitution and hydrolysis. Stability is enhanced by:

- Storage : Inert atmosphere (N₂/Ar) at ≤4°C to prevent moisture-driven degradation.

- Solvent selection : Avoid polar protic solvents (e.g., water, alcohols) during reactions to minimize SN2 displacement .

- Handling : Use amber vials to reduce light-induced decomposition, as brominated compounds often photodegrade .

Advanced Research Questions

Q. How can crystallographic data inform reactivity predictions for Methyl 5-(bromomethyl)-2-ethoxybenzoate?

- Methodological Answer : Crystal packing analysis (e.g., weak C–H⋯O interactions in layered structures ) reveals steric and electronic environments affecting reactivity. For example:

- Planarity : The near-planar phenyl ring enhances conjugation, potentially stabilizing intermediates in substitution reactions.

- Ester group orientation : The 41.65° dihedral angle in analogs reduces steric hindrance, favoring nucleophilic attack at the bromomethyl site .

Computational modeling (DFT) can predict reaction pathways by correlating structural parameters with activation energies.

Q. What strategies resolve contradictions in reactivity data between Methyl 5-(bromomethyl)-2-ethoxybenzoate and its analogs?

- Methodological Answer : Discrepancies (e.g., slower SN2 rates compared to pyridine-based bromomethyl derivatives ) arise from:

- Electronic effects : The electron-withdrawing ethoxy group deactivates the benzene ring, reducing electrophilicity at the bromomethyl carbon.

- Steric hindrance : Ethoxy and methyl ester groups create a crowded environment, slowing nucleophilic access.

Validate via competitive kinetics using standardized nucleophiles (e.g., iodide vs. thiols) under controlled conditions .

Q. How can this compound serve as a building block for bioactive molecule synthesis?

- Methodological Answer : The bromomethyl group enables functionalization via:

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to install aryl/heteroaryl groups .

- Nucleophilic substitution : Amines or thiols yield derivatives for antimicrobial or anti-inflammatory testing (e.g., analogous benzoate esters show antiulcer activity) .

Example protocol: React with morpholine to generate a sulfonamide derivative, then screen for PDE5 inhibition using in vitro assays .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.